p-Hydroxymesocarb

Overview

Description

p-Hydroxymesocarb is a hydroxylated metabolite of mesocarb, a central nervous system stimulant. It is primarily known for its role in doping control analyses, where it serves as a key marker for the detection of mesocarb use. The compound is characterized by the presence of a hydroxyl group attached to the para position of the mesocarb molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of p-Hydroxymesocarb involves the hydroxylation of mesocarb. This can be achieved through enzymatic reactions using human liver proteins or through chemical synthesis. The chemical synthesis typically involves the use of hydroxylating agents under controlled conditions to ensure the selective introduction of the hydroxyl group at the para position.

Industrial Production Methods

Industrial production of this compound is generally carried out in specialized laboratories equipped with advanced analytical and synthetic capabilities. The process involves the extraction of mesocarb metabolites from biological samples, followed by purification and characterization using techniques such as liquid chromatography and mass spectrometry .

Chemical Reactions Analysis

Types of Reactions

p-Hydroxymesocarb undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be further oxidized to form quinones or other oxidized derivatives.

Reduction: The compound can be reduced to form dehydroxylated derivatives.

Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Substitution reactions often involve reagents like halogens or alkylating agents.

Major Products Formed

The major products formed from these reactions include various hydroxylated, oxidized, and substituted derivatives of this compound, which can be analyzed and characterized using advanced analytical techniques .

Scientific Research Applications

Doping Analysis

Significance in Anti-Doping Efforts

p-Hydroxymesocarb is identified as the primary metabolite of mesocarb, which is classified as a prohibited substance by the World Anti-Doping Agency (WADA). The detection of this metabolite is crucial for doping control in sports due to its stimulant effects on the central nervous system. Research has focused on developing reliable analytical methods to detect this compound in biological samples, particularly urine.

Analytical Methods

Recent studies have utilized high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) to identify and quantify this compound and its conjugated forms in urine samples. A validated screening method demonstrated high sensitivity and specificity for detecting this compound sulfate and free this compound, with limits of detection as low as 0.1 ng/mL . This advancement facilitates accurate doping control analyses and contributes to the integrity of competitive sports.

Metabolic Studies

Metabolism of Mesocarb

The metabolic pathway of mesocarb has been extensively studied to understand how it transforms into various metabolites, including this compound. Research indicates that after administration, mesocarb undergoes hydroxylation and conjugation processes, leading to multiple metabolites excreted in urine . These findings are vital for toxicological assessments and understanding the drug's pharmacokinetics.

Case Studies on Metabolic Impact

In controlled studies involving healthy volunteers, researchers identified 19 metabolites of mesocarb, including free and conjugated forms of this compound. These studies provided insights into the duration and extent of mesocarb's presence in the human body post-administration . The ability to detect these metabolites up to 48 hours after ingestion underscores the importance of this compound in pharmacological monitoring.

Potential Therapeutic Applications

Exploration in Cancer Research

Emerging research suggests that compounds related to mesocarb may have implications in cancer therapy. The metabolic effects observed with this compound could potentially influence oxidative stress pathways in cancer cells. Although direct therapeutic applications are still under investigation, the modulation of oxidative metabolism presents an intriguing area for future research .

Pharmacological Properties

While primarily known for its role as a metabolite in doping analysis, this compound's pharmacological properties could be explored further. Its interaction with biological systems may provide insights into developing new therapeutic agents targeting metabolic disorders or conditions characterized by oxidative stress.

Mechanism of Action

The mechanism of action of p-Hydroxymesocarb involves its interaction with various molecular targets and pathways. It is primarily metabolized in the liver, where it undergoes hydroxylation and conjugation with sulfate or glucuronic acid. These metabolites are then excreted in the urine, making them useful markers for doping control analyses .

Comparison with Similar Compounds

Similar Compounds

Mesocarb: The parent compound, known for its stimulant effects.

p-Hydroxymesocarb Sulfate: A conjugated metabolite of this compound.

Other Hydroxylated Mesocarb Metabolites: Various hydroxylated derivatives of mesocarb.

Uniqueness

This compound is unique due to its specific hydroxylation at the para position, which makes it a key marker in doping control analyses. Its distinct metabolic profile and the ability to be conjugated with sulfate or glucuronic acid further enhance its utility in analytical applications .

Biological Activity

p-Hydroxymesocarb is a significant metabolite of mesocarb, a compound often associated with doping in sports. This article explores the biological activity of this compound, focusing on its synthesis, detection methods, and pharmacological properties based on diverse research findings.

Synthesis and Characterization

This compound is synthesized as a hydroxylated metabolite of mesocarb. Research indicates that it is the most prevalent metabolite found in human urine after mesocarb administration, both in conjugated and non-conjugated forms . The synthesis involves enzymatic processes using human liver proteins, which facilitate the hydroxylation of mesocarb to form various metabolites including this compound .

Table 1: Metabolites of Mesocarb

| Metabolite | Type | Prevalence in Urine |

|---|---|---|

| This compound | Hydroxylated | Most prevalent |

| Hydroxymesocarb | Hydroxylated | Moderate |

| Dihydroxymesocarb | Hydroxylated | Less prevalent |

Biological Activity

The biological activity of this compound has been investigated primarily in the context of doping control. Its detection is crucial for identifying misuse in competitive sports. Studies have shown that this compound can be detected in urine samples for up to 48 hours post-administration, with some metabolites remaining detectable for as long as 120 hours .

Detection Methods

The detection of this compound and its metabolites has advanced significantly with the use of liquid chromatography coupled with mass spectrometry (LC-MS/MS). This method provides high sensitivity and specificity for detecting low concentrations of metabolites in biological samples .

Case Studies

- Doping Control in Athletes : A study focused on the metabolic profiling of mesocarb in athletes demonstrated that this compound was consistently one of the primary metabolites detected during doping tests. The study emphasized the importance of accurate detection methods to prevent performance-enhancing drug use .

- Metabolic Fate in Humans : Research involving human subjects who ingested mesocarb showed that this compound was the predominant metabolite found in urine samples collected over several days. This finding supports its potential as a biomarker for mesocarb use .

Table 2: Detection Times for Metabolites

| Metabolite | Detection Time (hours) |

|---|---|

| This compound | Up to 48 |

| Hydroxymesocarb | Up to 72 |

| Dihydroxymesocarb | Up to 120 |

Properties

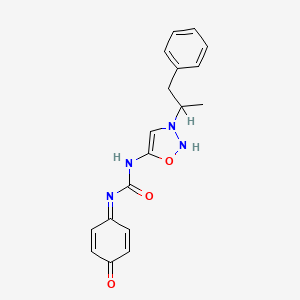

IUPAC Name |

1-(4-oxocyclohexa-2,5-dien-1-ylidene)-3-[3-(1-phenylpropan-2-yl)-2H-oxadiazol-5-yl]urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N4O3/c1-13(11-14-5-3-2-4-6-14)22-12-17(25-21-22)20-18(24)19-15-7-9-16(23)10-8-15/h2-10,12-13,21H,11H2,1H3,(H,20,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KITIAKQQLWGTBF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC=CC=C1)N2C=C(ON2)NC(=O)N=C3C=CC(=O)C=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801024512 | |

| Record name | p-Hydroxymesocarb | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801024512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

338.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72460-70-9 | |

| Record name | p-Hydroxymesocarb | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072460709 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | p-Hydroxymesocarb | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801024512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | P-HYDROXYMESOCARB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/693AB2R3XW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.